molecular formula C8H10N4 B1266593 Benzylideneaminoguanidine CAS No. 74187-86-3

Benzylideneaminoguanidine

Cat. No. B1266593
CAS RN: 74187-86-3
M. Wt: 162.19 g/mol
InChI Key: WNPXUCYRKHVMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylideneaminoguanidine, also known as 2-(benzylideneamino)guanidine or benzaldehyde guanylhydrazone, is a compound with the molecular formula C8H10N4 . It has a molecular weight of 162.19 g/mol .


Synthesis Analysis

Benzylideneaminoguanidine can be synthesized by reacting benzaldehyde with aminoguanidine . Another method involves heating a mixture of benzylhydrazone and S-methylthiuronium sulfate in water .


Molecular Structure Analysis

The molecular structure of Benzylideneaminoguanidine includes a benzylidene group attached to an aminoguanidine . The InChI representation of the molecule is InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H, (H4,9,10,12) . The Canonical SMILES representation is C1=CC=C(C=C1)C=NN=C(N)N .


Chemical Reactions Analysis

The reduction of Benzylideneaminoguanidine involves two reductions with different mechanisms . The pH-dependence of the half-wave potential indicates the beginning of a second protonation in acids following the formation of a carbanion .


Physical And Chemical Properties Analysis

Benzylideneaminoguanidine has a molecular weight of 162.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It has an Exact Mass of 162.090546336 g/mol and a Monoisotopic Mass of 162.090546336 g/mol . The Topological Polar Surface Area is 76.8 Ų .

Scientific Research Applications

Electrochemical Analysis

Benzylideneaminoguanidine: has been studied in the context of polarography , an electrochemical method where the compound is reduced at a dropping mercury electrode . This reduction is pH-dependent and involves the consumption of electrons, leading to the formation of guanidine and benzylamine. The process is influenced by surface-active substances due to adsorption, making it a subject of interest in analytical chemistry for understanding reaction mechanisms and designing sensitive analytical methods .

Antimicrobial Applications

Research has shown that derivatives of benzylideneaminoguanidine possess antimicrobial properties . These derivatives have been designed and tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing potent inhibitory activity . This opens up possibilities for developing new antibiotics and antimicrobial agents, particularly against drug-resistant strains.

Biosensing Technologies

The guanidinium group, to which benzylideneaminoguanidine is related, plays a significant role in biosensing . It’s used by proteins and enzymes to recognize and bind anions through ion pairing and hydrogen bonding . This property is harnessed in biosensors for detecting various biological and chemical substances, contributing to advancements in medical diagnostics and environmental monitoring.

Pharmacological Research

In pharmacology, benzylideneaminoguanidine-related compounds have been explored for their analgesic properties . They are part of studies looking into pain management, including the development of non-tricyclic antidepressants for conditions like migraine and neuropathic pain . Understanding the pharmacodynamics and pharmacokinetics of these compounds can lead to new therapeutic drugs.

Biotechnological Innovations

Benzylideneaminoguanidine and its analogs have been implicated in the synthesis of metal nanoparticles by microorganisms, which is a growing area of interest in biotechnology . These nanoparticles have applications in agriculture, medicine, and environmental remediation, offering a greener alternative to traditional synthesis methods.

properties

IUPAC Name

2-(benzylideneamino)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXUCYRKHVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275952
Record name benzylideneaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylideneaminoguanidine

CAS RN

74187-86-3
Record name benzylideneaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylideneaminoguanidine
Reactant of Route 2
Reactant of Route 2
Benzylideneaminoguanidine
Reactant of Route 3
Reactant of Route 3
Benzylideneaminoguanidine
Reactant of Route 4
Reactant of Route 4
Benzylideneaminoguanidine
Reactant of Route 5
Benzylideneaminoguanidine
Reactant of Route 6
Benzylideneaminoguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.